molecular formula C17H21N3O3S2 B3304896 N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921996-75-0

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B3304896
CAS No.: 921996-75-0
M. Wt: 379.5 g/mol
InChI Key: BYHWAOCEKCRWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(phenylsulfonamido)thiazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: The compound is used in research to understand its effects on biological pathways and its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: shares similarities with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclohexyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c21-16(18-13-7-3-1-4-8-13)11-14-12-24-17(19-14)20-25(22,23)15-9-5-2-6-10-15/h2,5-6,9-10,12-13H,1,3-4,7-8,11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHWAOCEKCRWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.